2-methyl-1-[1-(6-methylpyridazin-3-yl)piperidine-3-carbonyl]-2,3-dihydro-1H-indole
Description
The compound 2-methyl-1-[1-(6-methylpyridazin-3-yl)piperidine-3-carbonyl]-2,3-dihydro-1H-indole features a 2,3-dihydro-1H-indole core substituted with a methyl group at position 2 and a piperidine-3-carbonyl moiety linked to a 6-methylpyridazin-3-yl group at position 1. This structure combines a heterocyclic indole scaffold with a complex substituent containing both piperidine and pyridazine rings, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-14-9-10-19(22-21-14)23-11-5-7-17(13-23)20(25)24-15(2)12-16-6-3-4-8-18(16)24/h3-4,6,8-10,15,17H,5,7,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTKAYQPAFDIAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3CCCN(C3)C4=NN=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of (2-Methylindolin-1-yl)(1-(6-methylpyridazin-3-yl)piperidin-3-yl)methanone It is known that indole derivatives, which are part of the compound’s structure, have been found to bind with high affinity to multiple receptors.
Mode of Action
The exact mode of action of (2-Methylindolin-1-yl)(1-(6-methylpyridazin-3-yl)piperidin-3-yl)methanone Indole derivatives are known to interact with their targets and cause various biological changes.
Biochemical Pathways
The specific biochemical pathways affected by (2-Methylindolin-1-yl)(1-(6-methylpyridazin-3-yl)piperidin-3-yl)methanone Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Result of Action
The molecular and cellular effects of (2-Methylindolin-1-yl)(1-(6-methylpyridazin-3-yl)piperidin-3-yl)methanone Indole derivatives are known to have diverse biological activities.
Biological Activity
2-Methyl-1-[1-(6-methylpyridazin-3-yl)piperidine-3-carbonyl]-2,3-dihydro-1H-indole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural framework combining an indole moiety with a piperidine ring and a pyridazine substituent. This configuration is believed to contribute to its biological properties.
Research indicates that the compound may exhibit its biological effects through various mechanisms, including:
- Kinase Inhibition : Similar compounds have shown promise as kinase inhibitors, which are crucial in regulating cell signaling pathways. For instance, derivatives of pyridazine and piperidine have been reported to inhibit specific kinases involved in cancer progression .
- Antiproliferative Activity : The compound's structural analogs have demonstrated significant antiproliferative effects against various cancer cell lines. For example, modifications to the piperidine structure have been linked to enhanced potency against HeLa cells .
Biological Activity Data
| Activity Type | Description | IC50 Values |
|---|---|---|
| Antiproliferative | Inhibition of cell growth in cancer lines | 7.76 µM (HCT116) |
| Kinase Inhibition | Selective inhibition of specific kinases | 30.4 nM (Akt1) |
| Enzyme Inhibition | Potential inhibition of enzymes critical in metabolism | Variable |
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential efficacy of this compound:
- Kinase Inhibitor Studies : Research on structurally similar compounds has shown that they can effectively inhibit kinases such as Akt1 and Bcr-Abl, which are pivotal in cancer treatment . The binding interactions often involve hydrogen bonds and hydrophobic interactions that stabilize the inhibitor within the active site.
- Antiproliferative Effects : A study evaluating various derivatives indicated that modifications to the piperidine ring could enhance cellular potency significantly. For instance, one derivative exhibited an EC50 of 0.020 μM against cancer cells, highlighting the importance of structural optimization in drug design .
- Therapeutic Applications : Given its structural characteristics, there is potential for this compound to be developed into therapeutics targeting cancer and possibly other diseases where kinase activity is dysregulated.
Scientific Research Applications
Pharmaceutical Development
The primary application of this compound lies in its potential as an intermediate in the synthesis of various pharmaceutical agents. Specifically, it can be utilized to develop compounds that target specific biological pathways, such as those involved in cancer and inflammatory diseases.
Case Study: Synthesis of COX-2 Inhibitors
One notable application is its role in synthesizing COX-2 inhibitors , which are anti-inflammatory drugs. The compound serves as a precursor to more complex molecules that exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Research indicates that derivatives of this compound have shown promise in treating conditions like arthritis and other inflammatory disorders .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of indole derivatives, including those related to the compound . For example, hybrids of indole and pyrazoline have been reported to exhibit significant cytotoxicity against various cancer cell lines . The incorporation of the 6-methylpyridazin moiety may enhance these properties by improving selectivity and potency against tumor cells.
Table: Anticancer Activity of Indole Derivatives
| Compound | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 7.0 | |
| Compound B | MDA-MB-231 (Breast) | 6.4 | |
| Compound C | A549 (Lung) | 8.5 |
Kinase Inhibition
Another area of interest is the compound's potential as a kinase inhibitor. Kinases play crucial roles in cell signaling and are often implicated in cancer progression. Compounds derived from similar scaffolds have been studied for their ability to inhibit specific kinases, suggesting that this compound may also exhibit such activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s unique substituent distinguishes it from other indole derivatives:
- Simpler acylated analogs: Compounds like 1-(2-methylpropanoyl)-5-pyridin-3-yl-2,3-dihydro-1H-indole (Compound 4, ) and 1-[(4-fluorophenyl)carbonyl]-5-pyridin-3-yl-2,3-dihydro-1H-indole (Compound 6, ) feature less complex acyl groups (isobutyryl, 4-fluorobenzoyl) .
- Sulfonyl derivatives : 1-[5-(5-Cyclohexyl-[1,3,4]oxadiazol-2-yl)-2-methyl-benzenesulfonyl]-2,3-dihydro-1H-indole (Compound 5j, ) incorporates a sulfonyl group and oxadiazole ring, which may enhance metabolic stability compared to carbonyl-based substituents .
Physicochemical Properties
Key data from analogous compounds are summarized below:
- Melting Points : Aromatic substituents (e.g., 4-fluorobenzoyl in Compound 6) correlate with higher melting points (~161°C), likely due to enhanced crystal packing via π-π interactions . The target compound’s pyridazine ring may similarly influence melting behavior.
- Synthetic Yields : The target’s complex substituent may reduce synthetic efficiency compared to simpler acylated analogs (e.g., 66–78% yields for Compounds 4 and 6) .
Molecular Geometry and Interactions
- Crystal Packing: In benzenesulfonyl indole derivatives (), sulfonyl-bound phenyl rings form near-orthogonal dihedral angles (~88°) with the indole core, stabilizing the structure via intramolecular C-H⋯O hydrogen bonds .
- Hydrogen Bonding : Compounds with sulfonyl groups (e.g., Compound 5j, ) exhibit strong hydrogen-bonding motifs (e.g., S(6) ring motifs), which may enhance stability compared to carbonyl-based analogs .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the piperidine-pyridazine-indole scaffold in this compound?
- Methodological Answer : A stepwise approach is recommended. Begin with L-tryptophan methyl ester derivatives to form the indole core, followed by coupling with a pre-functionalized pyridazine-piperidine moiety. For example, details a protocol using 2,2-dimethoxyacetaldehyde and trifluoroacetic acid in dichloromethane to form β-carboline intermediates, which can be adapted for indole derivatives . Key steps include:
- Controlled addition of reagents (e.g., KMnO₄ in DMF for oxidation) to manage exothermic reactions.
- Purification via solvent grinding (e.g., hexane/ethyl acetate mixtures) to isolate crystalline solids.
Q. Which spectroscopic techniques are essential for structural validation of this compound?
- Methodological Answer : Combine multiple techniques:
- IR spectroscopy to confirm carbonyl (1650–1750 cm⁻¹) and amide (3200–3350 cm⁻¹) groups .
- ¹H/¹³C NMR to resolve stereochemistry (e.g., diastereotopic protons in the dihydroindole ring) .
- HRMS for precise molecular weight validation (e.g., ESI+ mode with <2 ppm error) .
Q. How can researchers optimize reaction conditions to mitigate byproduct formation during piperidine coupling?
- Methodological Answer :
- Use anhydrous solvents (e.g., CH₂Cl₂, DMF) and inert atmospheres to prevent hydrolysis .
- Monitor reaction progress via TLC (e.g., CHCl₃/MeOH 95:5) to halt reactions at ~90% conversion .
- Employ slow reagent addition (e.g., KMnO₄ in portions) to control exothermic side reactions .
Advanced Research Questions
Q. What computational approaches elucidate the compound’s binding interactions with biological targets?
- Methodological Answer :
- Perform docking studies using software like AutoDock Vina to model interactions with receptors (e.g., kinases or GPCRs).
- Calculate interaction energies at the B3LYP/6-31G(d,p) level to quantify hydrogen bonding or π-π stacking (e.g., pyridazine with aromatic residues) .
- Validate with molecular dynamics simulations to assess binding stability under physiological conditions.
Q. How do structural modifications (e.g., methyl groups on pyridazine) influence biological activity?
- Methodological Answer :
- Conduct structure-activity relationship (SAR) studies :
- Synthesize analogs with substituents at the 6-methylpyridazine or 2-methylindole positions.
- Compare IC₅₀ values in enzyme inhibition assays (e.g., cyclin-dependent kinases) .
- Analyze steric/electronic effects via Hammett plots or CoMFA models to correlate substituents with activity .
Q. How can researchers resolve contradictions in reported biological data for structurally similar compounds?
- Methodological Answer :
- Comparative profiling : Test the compound alongside analogs (e.g., pyrrolidine vs. piperidine derivatives) under identical assay conditions .
- Pathway mapping : Use transcriptomics or proteomics to identify off-target effects (e.g., unintended kinase inhibition).
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., methyl groups enhancing solubility but reducing affinity) .
Data Analysis & Experimental Design
Q. What statistical methods are critical for analyzing dose-response data in cytotoxicity studies?
- Methodological Answer :
- Fit data to logistic regression models (e.g., GraphPad Prism) to calculate EC₅₀ values.
- Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups.
- Use principal component analysis (PCA) to cluster compounds based on multi-parameter toxicity profiles .
Q. How to design experiments to probe the compound’s metabolic stability in vitro?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
